molecular formula C22H16O5S B11409547 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 3-ethoxybenzoate

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 3-ethoxybenzoate

Cat. No.: B11409547
M. Wt: 392.4 g/mol
InChI Key: JOEQOOPHGGYMQZ-UHFFFAOYSA-N
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Description

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 3-ethoxybenzoate: is a chemical compound with the following properties:

    Molecular Formula: C22H16O5S\mathrm{C_{22}H_{16}O_5S}C22​H16​O5​S

    Average Mass: 392.424 Da

    Monoisotopic Mass: 392.071838 Da

    ChemSpider ID:

Chemical Reactions Analysis

The compound may undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups (e.g., thiol or phenol) to their corresponding oxides.

    Reduction: Reduction of carbonyl groups (e.g., the keto group) to alcohols.

    Substitution: Replacement of specific atoms or groups with others (e.g., halogenation). Common reagents and conditions depend on the specific reaction type and functional groups present. Major products formed would vary accordingly.

Scientific Research Applications

Researchers explore this compound’s applications across several fields:

    Chemistry: Investigating its reactivity, stability, and potential as a building block for more complex molecules.

    Biology: Assessing its interactions with biological macromolecules (e.g., proteins, nucleic acids).

    Medicine: Exploring its pharmacological properties, such as potential as a drug candidate.

    Industry: Considering its use in materials science, catalysis, or other industrial processes.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an area of active research. It likely involves interactions with specific cellular targets, affecting biochemical pathways. Further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, researchers might compare it to related benzoxathiol derivatives. Highlighting its uniqueness would involve contrasting its structure, reactivity, and properties with those of similar molecules.

Properties

Molecular Formula

C22H16O5S

Molecular Weight

392.4 g/mol

IUPAC Name

(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 3-ethoxybenzoate

InChI

InChI=1S/C22H16O5S/c1-2-25-16-10-6-9-15(11-16)21(23)26-17-12-18(14-7-4-3-5-8-14)20-19(13-17)28-22(24)27-20/h3-13H,2H2,1H3

InChI Key

JOEQOOPHGGYMQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=CC=C4

Origin of Product

United States

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